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Compound of Interest

Compound Name: 5-(2-Iodophenyl)-1H-tetrazole

Cat. No.: B1310592 Get Quote

For Research Use Only.

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-(2-Iodophenyl)-1H-tetrazole, tailored for researchers, scientists, and

professionals in the field of drug development. This document compiles available data and

provides detailed experimental protocols for the characterization of this molecule.

Compound Information
5-(2-Iodophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole moiety is a

well-known bioisostere for carboxylic acids, making this class of compounds valuable in

medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a potential site

for further chemical modification, such as cross-coupling reactions.

Property Value

CAS Number 73096-40-9[1][2][3][4]

Molecular Formula C₇H₅IN₄[1][3][4]

Molecular Weight 272.05 g/mol [1][3]

Spectroscopic Data
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While a complete set of spectroscopic data for 5-(2-Iodophenyl)-1H-tetrazole is not readily

available in the public domain, the following tables present the expected and analogous data

based on closely related compounds, such as 5-(2-bromophenyl)-1H-tetrazole and 5-(2-

chlorophenyl)-1H-tetrazole.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling

constants will be influenced by the electron-withdrawing nature of the tetrazole ring and the

iodine atom.

Predicted ¹H NMR Data (DMSO-d₆, 500

MHz)

Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz

~16.9 (broad singlet) 1H, N-H

~7.9 (doublet of doublets) 1H, Ar-H

~7.7 (doublet of doublets) 1H, Ar-H

~7.6 (triplet of doublets) 1H, Ar-H

~7.5 (triplet of doublets) 1H, Ar-H

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl

ring and the tetrazole ring. The carbon attached to the iodine atom will show a characteristic

chemical shift.
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Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ) ppm

~155

~134

~133

~132

~128

~126

~95 (C-I)

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the

tetrazole ring, as well as the aromatic C-H and C=C bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group

3450 - 3200 N-H stretching

3100 - 3000 Aromatic C-H stretching

1610 - 1580 C=N stretching (tetrazole ring)

1500 - 1400 Aromatic C=C stretching

1100 - 900 Tetrazole ring vibrations

760 - 740 C-I stretching

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation

pattern can provide further structural information.
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Predicted Mass Spectrometry Data

Ionization Mode m/z

ESI- [M-H]⁻ at 270.95

ESI+ [M+H]⁺ at 272.96

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard procedures for the characterization of

substituted tetrazoles.[6][7][8]

NMR Spectroscopy
Instrumentation: A Bruker Avance spectrometer operating at 500 MHz for ¹H NMR and 125

MHz for ¹³C NMR is recommended.

Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-Iodophenyl)-1H-tetrazole in

0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Acquire the spectrum at a temperature of 298 K.

Use a spectral width of 16 ppm.

Set the number of scans to 16, with a relaxation delay of 1 second.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm.

Set the number of scans to 1024, with a relaxation delay of 2 seconds.
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Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

IR Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of

approximately 1 mg of the sample with 100 mg of dry KBr powder. Press the mixture into a

thin, transparent disk using a hydraulic press.

Acquisition:

Record the spectrum in the range of 4000-400 cm⁻¹.

Average 16 scans to improve the signal-to-noise ratio.

Perform a background scan with an empty sample holder.

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF (Time-of-

Flight) or Orbitrap instrument with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent like methanol or acetonitrile.

Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes.

Set the mass range to m/z 100-500.

Use nitrogen as the nebulizing and drying gas.

Analytical Workflow
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 5-(2-Iodophenyl)-1H-tetrazole.

Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Confirmation

Synthesis of 5-(2-Iodophenyl)-1H-tetrazole

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS)

Structure Elucidation

Purity Assessment

Final Structure Confirmation

Click to download full resolution via product page

Analytical Workflow for 5-(2-Iodophenyl)-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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